molecular formula C14H15NO4S B5012229 Naphthalen-2-yl morpholine-4-sulfonate

Naphthalen-2-yl morpholine-4-sulfonate

Cat. No.: B5012229
M. Wt: 293.34 g/mol
InChI Key: NYVOJUAHMDCDRU-UHFFFAOYSA-N
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Description

Naphthalen-2-yl morpholine-4-sulfonate is a sulfonate ester derivative featuring a naphthalene moiety linked to a morpholine ring via a sulfonate group. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, may enhance solubility and influence electronic characteristics compared to simpler sulfonate esters like tosylates. Such compounds are often explored for biological activity, material science applications, or as intermediates in organic synthesis .

Properties

IUPAC Name

naphthalen-2-yl morpholine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-20(17,15-7-9-18-10-8-15)19-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOJUAHMDCDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl morpholine-4-sulfonate typically involves the reaction of naphthalene derivatives with morpholine and sulfonating agentsThe reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl morpholine-4-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphthalen-2-yl 4-Methylbenzenesulfonate (4k)
  • Structure : Features a naphthalen-2-yl group bonded to a p-toluenesulfonate (tosyl) group.
  • Synthesis : Prepared via reaction of naphthalen-2-ol with p-toluenesulfonic anhydride, yielding 88% .
  • Key Data :
    • Molecular Weight: ~298.35 g/mol (C₁₇H₁₄O₃S).
    • ¹H NMR (CDCl₃): δ 7.85–7.27 (aromatic protons), 2.44 ppm (CH₃).
Naphthalen-1-yl 4-Methylbenzenesulfonate (4l)
  • Structure : Naphthalen-1-yl group with tosyl substituent.
  • Synthesis : Similar to 4k but starting from naphthalen-1-ol, achieving a higher yield of 92% .
  • Key Insight : Positional isomerism (1-yl vs. 2-yl) affects reactivity and synthetic accessibility.
Naphthalen-2-yl 5-Bromo-2-Methoxybenzenesulfonate
  • Structure : Incorporates bromo and methoxy substituents on the benzene ring of the sulfonate group.
  • Key Data :
    • Molecular Weight: 393.3 g/mol (C₁₇H₁₃BrO₄S).
    • Computed Properties: XLogP3 = 4.9, Topological Polar Surface Area = 61 Ų .
2-(6-Methoxynaphthalen-2-yl)-1-(Morpholin-4-yl)propan-1-one
  • Application : Synthesized as a Naproxen analog for biological studies, highlighting the versatility of morpholine-containing naphthalene derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) XLogP3 Yield (%) Key Substituents
Naphthalen-2-yl morpholine-4-sulfonate* ~283.3 (estimated) ~2.1† N/A Morpholine sulfonate
Naphthalen-2-yl 4-methylbenzenesulfonate (4k) 298.35 3.8 88 Tosyl, naphthalen-2-yl
Naphthalen-1-yl 4-methylbenzenesulfonate (4l) 298.35 3.8 92 Tosyl, naphthalen-1-yl
Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate 393.3 4.9 N/A Bromo, methoxy

*Estimated based on C₁₀H₇–SO₃–C₄H₈NO. †Predicted using fragment-based methods; morpholine’s polarity likely reduces logP compared to tosylates.

Key Observations:
  • Solubility : Morpholine’s nitrogen and oxygen atoms may improve aqueous solubility compared to hydrophobic tosyl groups .
  • Stability : Sulfonate esters are generally hydrolytically stable, but the morpholine group’s basicity could influence pH-dependent behavior .
  • Spectral Data : Aromatic proton shifts in ¹H NMR (e.g., δ 7.85–7.27 for 4k) are consistent across naphthalen-2-yl derivatives, while substituents like bromo or methoxy introduce distinct splitting patterns .

Toxicological Considerations

Substituents like morpholine may alter metabolic pathways compared to methyl or halogenated analogs.

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